5-(p-Tolyl)oxazole-2-carboxylic acid

Antibacterial Enzyme Inhibition Structural Biology

This 5-aryloxazole-2-carboxylic acid is a critical scaffold for tubulin polymerization inhibitor synthesis. Its unique 'inefficient' EcMetAP regioisomer profile makes it an ideal control for target validation assays. The reactive carboxylic acid handle enables diverse derivatization. Procure with ≥98% purity for reproducible, high-impact medicinal chemistry and agrochemical discovery.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B11815421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(p-Tolyl)oxazole-2-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O
InChIInChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-12-10(15-9)11(13)14/h2-6H,1H3,(H,13,14)
InChIKeyXXMVZVRQPNGZEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(p-Tolyl)oxazole-2-carboxylic Acid: A Heterocyclic Building Block for Drug Discovery


5-(p-Tolyl)oxazole-2-carboxylic acid is a heterocyclic organic compound classified within the oxazole family, characterized by a five-membered aromatic ring containing both nitrogen and oxygen atoms. Its structure features a carboxylic acid group at the 2-position and a para-tolyl group at the 5-position [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials, with its oxazole scaffold offering structural rigidity and electronic properties conducive to binding interactions [1][2]. The molecular formula is C11H9NO3, with a molecular weight of 203.19 g/mol .

The Critical Nature of Regio- and Substituent Specificity in 5-(p-Tolyl)oxazole-2-carboxylic Acid


In-class substitution of heterocyclic carboxylic acids is not trivial; subtle differences in the position of the carboxylic acid on the oxazole ring or the nature of the aryl substituent can dictate biological activity. For instance, the regioisomer 2-aryloxazol-4-ylcarboxylic acid is a potent and selective inhibitor of Co(II) E. coli methionine aminopeptidase (MetAP) with IC50 values in the micromolar range, whereas the 5-aryloxazol-2-ylcarboxylic acid regioisomers, like the target compound, are demonstrably inefficient against all forms of EcMetAP [1][2]. This demonstrates that the specific substitution pattern of 5-(p-Tolyl)oxazole-2-carboxylic acid is not a general property of the class but a unique molecular signature that may be critical for its intended application, which is more likely as a synthon or a scaffold for further optimization rather than a direct drug candidate [3].

Quantifiable Differentiation of 5-(p-Tolyl)oxazole-2-carboxylic Acid: A Comparative Evidence Analysis


Regioisomer Selectivity: 2-Carboxylic Acid vs. 4-Carboxylic Acid in E. coli MetAP

The regioisomeric position of the carboxylic acid on the oxazole ring is a critical determinant of biological activity. A direct head-to-head comparison demonstrates that 2-aryloxazol-4-ylcarboxylic acids are potent inhibitors of the Co(II) form of E. coli methionine aminopeptidase (MetAP), with IC50 values in the micromolar range. In stark contrast, the 5-aryloxazol-2-ylcarboxylic acid regioisomers, which share the core structure of 5-(p-Tolyl)oxazole-2-carboxylic acid, are completely inactive against all forms of EcMetAP [1][2].

Antibacterial Enzyme Inhibition Structural Biology

Scaffold Utility: The 5-Aryloxazole-2-Carboxylic Acid Core as a Tubulin Polymerization Inhibitor

The 5-aryloxazole-2-carboxylic acid scaffold, of which 5-(p-Tolyl)oxazole-2-carboxylic acid is a member, has been validated as a core structure for novel tubulin polymerization inhibitors. A class-level inference from studies on 5-phenyloxazole-2-carboxylic acid derivatives shows that optimized compounds, such as N,5-diphenyloxazole-2-carboxamide (compound 9), exhibit potent antiproliferative activity with IC50 values of 0.78, 1.08, and 1.27 μM against HeLa, A549, and HepG2 cancer cell lines, respectively [1][2]. Furthermore, compound 9 demonstrated greater selectivity for human cancer cells over normal cells than the reference drug colchicine [3].

Anticancer Tubulin Polymerization Medicinal Chemistry

Differentiation from Thiazole Analogs: Oxygen vs. Sulfur for Target Engagement

A key structural analog is the corresponding thiazole, where the oxazole's oxygen atom is replaced by sulfur. This substitution is a well-established bioisosteric replacement that alters the compound's electronic properties, lipophilicity, and potential for hydrogen bonding . While no direct comparative biological data for 5-(p-Tolyl)oxazole-2-carboxylic acid and its thiazole analog is available, class-level inferences from general medicinal chemistry principles indicate that oxazoles, with their lower lipophilicity (LogP) and distinct electronic distribution compared to thiazoles, often exhibit different pharmacokinetic profiles, such as solubility and metabolic stability, and can engage targets through unique non-covalent interactions [1].

Medicinal Chemistry Bioisosterism SAR

Commercial Availability and Cost as a Differentiator for Lead Optimization

For procurement purposes, 5-(p-Tolyl)oxazole-2-carboxylic acid is a commercially available building block, primarily sourced from specialty chemical suppliers. Its market price and lead time can be a critical differentiator compared to more complex or custom-synthesized oxazole analogs. For example, a supplier lists a 1g quantity at 97% purity for $635.00 [1]. This provides a benchmark for comparing the cost-effectiveness of this specific intermediate against alternatives that may require in-house synthesis. While not a direct scientific differentiator, the commercial availability of a specific regioisomer with a defined substituent pattern can accelerate early-stage discovery projects by circumventing multi-step custom synthesis .

Procurement Sourcing Lead Optimization

Strategic Application Scenarios for 5-(p-Tolyl)oxazole-2-carboxylic Acid in R&D


Medicinal Chemistry: A Privileged Scaffold for Tubulin-Targeting Anticancer Agents

As established by class-level evidence, the 5-aryloxazole-2-carboxylic acid core is a validated scaffold for developing potent inhibitors of tubulin polymerization [1]. 5-(p-Tolyl)oxazole-2-carboxylic acid is the ideal starting point for synthesizing a focused library of novel anticancer agents. Researchers can leverage the carboxylic acid handle to explore diverse amide, ester, or hydrazide derivatives while probing the impact of the p-tolyl substituent on cellular activity and target engagement, as shown by Zhang et al. with the parent 5-phenyl analog [2].

Chemical Biology: A Selective 'Inactive' Regioisomer for Target Engagement Studies

This compound's unique property as an 'inefficient' 5-aryloxazol-2-ylcarboxylic acid regioisomer against E. coli MetAP provides a powerful tool for chemical biology [3]. It can be employed as a structurally related but biologically silent control compound in assays designed to confirm the on-target activity of active regioisomers, such as 2-aryloxazol-4-ylcarboxylic acids. This helps deconvolute specific enzyme inhibition from off-target or cytotoxic effects of the chemical scaffold, a critical step in validating a target's role in a cellular phenotype.

Agricultural Chemistry: A Versatile Synthon for Agrochemical Discovery

Oxazole-containing compounds have a well-documented history in the development of commercial herbicides and fungicides due to their broad spectrum of biological activities [4]. The structural features of 5-(p-Tolyl)oxazole-2-carboxylic acid—a five-membered heterocycle with an aryl substituent and a reactive carboxylic acid—make it a highly versatile building block. It can be used to rapidly generate arrays of novel molecules for screening against a range of agricultural pests, potentially leading to new crop protection agents with unique modes of action [5].

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